molecular formula C11H11FN4O B11875420 1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one

1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one

Cat. No.: B11875420
M. Wt: 234.23 g/mol
InChI Key: MQUJEPUKUPXRDJ-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazinone core substituted with a 3-fluorobenzyl group and a hydrazinyl moiety, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 3-fluorobenzyl halides as starting materials.

    Addition of the Hydrazinyl Moiety: The hydrazinyl group is incorporated through hydrazinolysis reactions, where hydrazine derivatives react with the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyrazinone moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other biomolecules, modulating their activity and function.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a 3-fluorobenzyl group and a hydrazinyl moiety makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11FN4O

Molecular Weight

234.23 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-hydrazinylpyrazin-2-one

InChI

InChI=1S/C11H11FN4O/c12-9-3-1-2-8(6-9)7-16-5-4-14-10(15-13)11(16)17/h1-6H,7,13H2,(H,14,15)

InChI Key

MQUJEPUKUPXRDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CN=C(C2=O)NN

Origin of Product

United States

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